

# Physical and chemical properties of 2-bromo-4-methylphenyl benzyl ether

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-(Benzyloxy)-2-bromo-1-methylbenzene

Cat. No.: B1337804

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## An In-Depth Technical Guide to 2-Bromo-4-methylphenyl Benzyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-bromo-4-methylphenyl benzyl ether, also known by its IUPAC name, 1-(benzyloxy)-2-bromo-4-methylbenzene. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other areas of chemical synthesis.

## Core Properties and Safety Information

2-Bromo-4-methylphenyl benzyl ether is a solid, substituted aromatic ether.<sup>[1]</sup> Key identifying information and physical properties are summarized in the table below.

Property	Value	Source
IUPAC Name	1-(Benzyloxy)-2-bromo-4-methylbenzene	[1][2]
CAS Number	2830-53-7	[2]
Molecular Formula	C <sub>14</sub> H <sub>13</sub> BrO	[2]
Molecular Weight	277.16 g/mol	[2]
Physical Form	Solid	[1]
Purity	96% - 98% (commercial grades)	[1]
Storage	Sealed in a dry place at room temperature or 2-8°C.	[1]
Computed XLogP3	4.4	[2]
Computed Exact Mass	276.01498 Da	[2]
Computed Topological Polar Surface Area	9.2 Å <sup>2</sup>	[2]

### Safety Profile:

This compound is classified with the GHS07 pictogram, indicating that it can be a skin and eye irritant.[1]

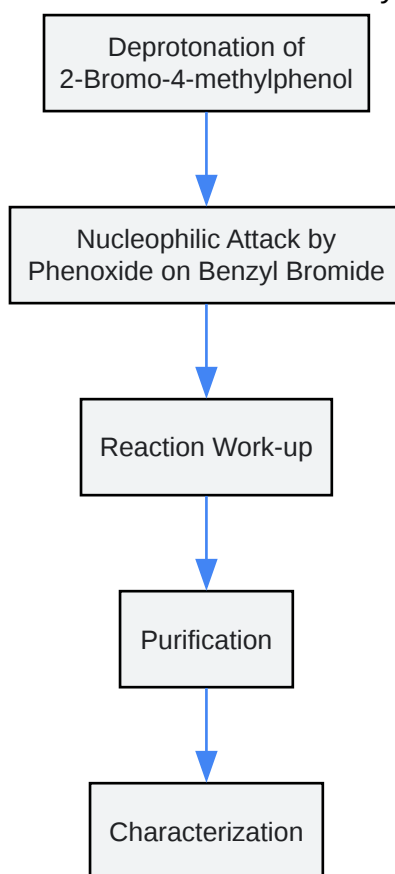
- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]
- Precautionary Statements: P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse).

## Synthesis and Experimental Protocols

The primary method for the synthesis of 2-bromo-4-methylphenyl benzyl ether is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the sodium salt of 2-bromo-4-methylphenol is reacted with benzyl bromide.

Logical Workflow for Williamson Ether Synthesis:

Workflow for the Synthesis of 2-Bromo-4-methylphenyl Benzyl Ether



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Figure 1: A logical workflow diagram for the synthesis of 2-bromo-4-methylphenyl benzyl ether.

Detailed Experimental Protocol (General Procedure):

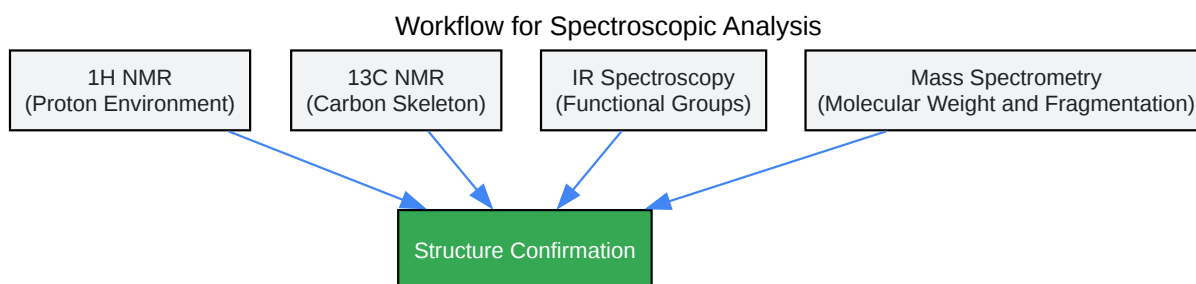
While a specific, detailed experimental protocol for this exact compound is not readily available in the searched literature, a general procedure based on the Williamson ether synthesis is as follows:

- **Deprotonation:** 2-Bromo-4-methylphenol is dissolved in a suitable aprotic polar solvent, such as dimethylformamide (DMF) or acetone. A slight molar excess of a base, typically a carbonate like potassium carbonate ( $K_2CO_3$ ) or a hydride like sodium hydride (NaH), is added to the solution to deprotonate the phenol and form the corresponding phenoxide in situ. The reaction mixture is typically stirred at room temperature until the deprotonation is complete.
- **Alkylation:** A slight molar excess of benzyl bromide is then added to the reaction mixture. The mixture is heated to a moderate temperature (e.g., 60-80 °C) and stirred for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, the mixture is cooled to room temperature. The inorganic salts are removed by filtration. The filtrate is then typically diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with water and brine, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
- **Purification:** The crude 2-bromo-4-methylphenyl benzyl ether can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.

## Spectroscopic Data

Detailed experimental spectroscopic data for 2-bromo-4-methylphenyl benzyl ether is not widely published. However, based on the known structure, the following spectral characteristics can be anticipated.

Workflow for Spectroscopic Analysis:



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Figure 2: A logical workflow for the structural elucidation of 2-bromo-4-methylphenyl benzyl ether.

Expected Spectroscopic Features:

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on both the brominated phenyl ring and the benzyl ring, a singlet for the benzylic methylene protons ( $-\text{O}-\text{CH}_2-$ ), and a singlet for the methyl protons.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum should display distinct signals for each of the 14 carbon atoms in the molecule, including the substituted aromatic carbons, the benzylic methylene carbon, and the methyl carbon.
- IR Spectroscopy: The infrared spectrum will likely exhibit characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C-O-C stretching of the ether linkage, and C-Br stretching.
- Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (277.16 g/mol), with a characteristic isotopic pattern due to the presence of the bromine atom.

This technical guide provides a summary of the currently available information on 2-bromo-4-methylphenyl benzyl ether. Further experimental investigation is required to fully characterize its physical and chemical properties. Researchers are encouraged to consult the primary literature and safety data sheets for the most up-to-date information.

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## References

- 1. 1-(Benzyloxy)-2-bromo-4-methylbenzene | 2830-53-7 [sigmaaldrich.com]

- 2. 1-(Benzyloxy)-2-bromo-4-methylbenzene | C<sub>14</sub>H<sub>13</sub>BrO | CID 10731213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of 2-bromo-4-methylphenyl benzyl ether]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1337804#physical-and-chemical-properties-of-2-bromo-4-methylphenyl-benzyl-ether]

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